molecular formula C18H21N5S B13373869 N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

Cat. No.: B13373869
M. Wt: 339.5 g/mol
InChI Key: YKACGACWFMANST-UHFFFAOYSA-N
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Description

N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is a complex organic compound with a unique structure that includes a benzyl group, a tetraazole ring, and a sulfanyl propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-methylbenzyl chloride: This can be achieved by reacting 3-methylbenzyl alcohol with thionyl chloride under reflux conditions.

    Synthesis of 1-phenyl-1H-tetraazole: This involves the reaction of phenylhydrazine with sodium azide in the presence of a suitable solvent like acetic acid.

    Formation of the sulfanyl propyl chain: This step involves the reaction of 3-chloropropylamine with sodium sulfide to form 3-mercaptopropylamine.

    Final coupling reaction: The final step involves the reaction of 3-methylbenzyl chloride, 1-phenyl-1H-tetraazole, and 3-mercaptopropylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The tetraazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfanyl group may play a crucial role in forming disulfide bonds with cysteine residues in proteins, affecting their function. The tetraazole ring can interact with nucleic acids, influencing gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amine
  • **N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butyl}amine

Uniqueness

N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetraazole ring and the sulfanyl propyl chain makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H21N5S

Molecular Weight

339.5 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C18H21N5S/c1-15-7-5-8-16(13-15)14-19-11-6-12-24-18-20-21-22-23(18)17-9-3-2-4-10-17/h2-5,7-10,13,19H,6,11-12,14H2,1H3

InChI Key

YKACGACWFMANST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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